molecular formula C13H13F2N3O2S B2822700 2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide CAS No. 1022442-72-3

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2822700
CAS No.: 1022442-72-3
M. Wt: 313.32
InChI Key: ZYFGBKBFXHUEOI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of two fluorine atoms on the benzene ring, a formyl group attached to the piperazine ring, and a carbothioyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

It has been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium to inhibit its growth or survival.

Biochemical Pathways

Given its anti-tubercular activity, it likely interferes with essential metabolic pathways within mycobacterium tuberculosis h37ra .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective at inhibiting the growth or survival of Mycobacterium tuberculosis H37Ra at these concentrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Piperazine Derivative: The piperazine ring is then functionalized with a formyl group through a formylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides for substitution reactions.

Major Products

    Oxidation: Formation of 2,6-difluoro-N-(4-carboxylpiperazine-1-carbothioyl)benzamide

    Reduction: Formation of 2,6-difluoro-N-(4-hydroxymethylpiperazine-1-carbothioyl)benzamide

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced toxicity.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide: Similar structure but with a phenyl group instead of a formyl group.

    2,6-difluorobenzoic acid: A simpler compound with only the fluorinated benzene ring and a carboxylic acid group.

Uniqueness

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide is unique due to the presence of both the formyl and carbothioyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the fluorinated benzene ring enhances its potential for various applications in scientific research and industry.

Properties

IUPAC Name

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2S/c14-9-2-1-3-10(15)11(9)12(20)16-13(21)18-6-4-17(8-19)5-7-18/h1-3,8H,4-7H2,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFGBKBFXHUEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=S)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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